molecular formula C18H20N2O5 B2637007 (E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide CAS No. 1595517-50-2

(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide

Cat. No.: B2637007
CAS No.: 1595517-50-2
M. Wt: 344.367
InChI Key: KPGHRYTUTQTZGE-YBFXNURJSA-N
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Description

(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C19H22N2O6 This compound is known for its unique structural features, which include a methoxy group and a benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of materials with specific optical or electronic properties.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-trimethoxybenzylidene propanedinitrile: Known for its fluorescence properties and used as a probe in various applications.

    2-((4-chlorobenzyl)oxy)-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide: Similar structure with a chlorobenzyl group, used in different chemical and biological studies.

Uniqueness

(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide stands out due to its specific combination of methoxy and benzylidene groups, which confer unique chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-methoxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-22-14-7-5-12(6-8-14)18(21)20-19-11-13-9-16(24-3)17(25-4)10-15(13)23-2/h5-11H,1-4H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGHRYTUTQTZGE-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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